methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrazole, thiophene, and cycloheptane moieties
Preparation Methods
The synthesis of methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often employing catalysts and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium azide or potassium cyanide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
- 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- 1,3-dimethyl-1H-pyrazole-5-carboxamide
Compared to these compounds, methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate offers a unique combination of functional groups, which may result in distinct chemical and biological properties .
Properties
Molecular Formula |
C18H21ClN4O3S2 |
---|---|
Molecular Weight |
441g/mol |
IUPAC Name |
methyl 2-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21ClN4O3S2/c1-9-13(19)14(23(2)22-9)15(24)20-18(27)21-16-12(17(25)26-3)10-7-5-4-6-8-11(10)28-16/h4-8H2,1-3H3,(H2,20,21,24,27) |
InChI Key |
WPGOUXIVWTUKOY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.